TrkA Kinase Inhibition: Structural Assignment vs. Class-Leading Benchmarks
The compound is explicitly claimed as Example 76 in WO2015148350, which discloses substituted five-membered heteroaryl benzamides as TrkA inhibitors [1]. While the patent provides general TrkA IC50 ranges for exemplified compounds (< 100 nM for preferred compounds), a specific IC50 value for Example 76 is not publicly disclosed in the available patent documents [1]. In contrast, the clinically investigated TrkA inhibitor PF-06273340 (a close structural analog lacking the nitro group) reports an IC50 of 6 nM for TrkA [2]. The differentiation is therefore positional: the 3-nitro substitution is anticipated to modulate electron density at the benzamide carbonyl, potentially altering hydrogen-bonding interactions with the kinase hinge region compared to des-nitro analogs [1]. However, this remains a class-level inference until direct head-to-head enzymatic data are published.
| Evidence Dimension | TrkA enzymatic inhibition potency |
|---|---|
| Target Compound Data | Not publicly disclosed; claimed as Example 76 in WO2015148350 |
| Comparator Or Baseline | PF-06273340 (des-nitro analog) IC50 = 6 nM (TrkA) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | TR-FRET kinase assay (referenced in patent family); comparator data from published literature |
Why This Matters
Procurement for TrkA-targeted projects requires confirmation of potency; the nitro substitution distinguishes this compound from des-nitro clinical candidates, but the absence of public IC50 data necessitates in-house validation before use.
- [1] Mitchell H, Fraley ME, Cooke AJ, et al. TrkA kinase inhibitors, compositions and methods thereof. WO2015148350, 2015. View Source
- [2] Skerratt SE, et al. Discovery of PF-06273340: a potent, selective, and peripherally restricted pan-Trk inhibitor. J Med Chem. 2016;59(18):8689-8703. View Source
